Poecillastrin B: A Technical Guide to its Chemical Identity and Structural Nuances
Poecillastrin B: A Technical Guide to its Chemical Identity and Structural Nuances
Introduction: The Emergence of a Potent Marine Cytotoxin
In the relentless pursuit of novel therapeutic agents, the marine environment continues to unveil molecules of immense structural complexity and potent biological activity. Among these is poecillastrin B, a member of the chondropsin-type macrolide lactam family of natural products.[1] Isolated from the deep-water Caribbean sponge of the Poecillastra species, this compound has garnered significant attention within the scientific community for its pronounced cytotoxic effects, particularly against human melanoma cell lines.[1] The intricate architecture of poecillastrin B, coupled with its biological promise, underscores the critical importance of a precise understanding of its chemical structure and exact mass. This guide provides an in-depth exploration of the structural elucidation of poecillastrin B, with a particular focus on a pivotal structural revision that has reshaped our understanding of this entire class of macrolides.
The Structural Framework of Poecillastrin B: A Tale of Revision
Poecillastrin B is characterized as a 35-membered macrolide, a large ring structure containing a lactam (a cyclic amide) and a lactone (a cyclic ester) functionality.[1] The initial structural assignment was accomplished through extensive spectroscopic analysis, primarily relying on high-field Nuclear Magnetic Resonance (NMR) techniques.[1] However, as is not uncommon with highly complex natural products, the initial structural hypothesis for poecillastrin B, and its congeners, was later found to require a significant correction.
A landmark study in 2017 revisited the structure of the closely related poecillastrin C.[2][3][4] Through a series of elegant chemical degradation and derivatization experiments, it was demonstrated that the original assignment of the ester linkage within a key β-hydroxyaspartic acid (OHAsp) residue was incorrect.[2][3] This research definitively showed that the macrolactone ring is formed via the side-chain carboxyl group of the OHAsp residue, not the α-amino acid carboxyl group as was previously believed.[2][3] Crucially, the authors of this study confirmed that this structural revision extends to poecillastrin B as well.[2][3]
Due to the limited availability of poecillastrin B from its natural source, a definitive, publicly accessible record of its revised planar structure and, consequently, its precise molecular formula and exact mass, remains elusive in major chemical databases. The information presented herein is based on the established structural class and the critical revision of the OHAsp moiety.
Key Structural Features:
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Macrolide Core: A 35-membered ring composed of a polyketide chain.
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Lactam and Lactone Functionalities: The presence of both a cyclic amide and a cyclic ester within the macroring.
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β-Hydroxyaspartic Acid (OHAsp) Residue: A non-proteinogenic amino acid that is crucial for the molecule's architecture and whose esterification pattern was the subject of structural revision.
Physicochemical and Mass Spectrometric Data
The table below summarizes the known properties of poecillastrin B, highlighting the current data gap regarding its molecular formula and exact mass.
| Property | Description | Reference |
| Compound Class | Chondropsin-type macrolide lactam | [1] |
| Natural Source | Deep-water Caribbean sponge (Poecillastra sp.) | [1] |
| Ring Size | 35-membered macrolide | [1] |
| Key Functional Groups | Lactam, Lactone, Polyol chain, β-Hydroxyaspartic acid | [1][2] |
| Biological Activity | Potent cytotoxicity against human melanoma cell lines | [1] |
| Molecular Formula | Not definitively published for the revised structure | |
| Exact Mass | Cannot be calculated without the molecular formula |
Visualizing the Revised Core Structure
The following diagram, generated using Graphviz, illustrates the critical revised connectivity of the β-hydroxyaspartic acid (OHAsp) moiety within the macrolactone ring, a feature now understood to be common to poecillastrin B and its close analogs. This diagram represents the fundamental structural correction and is not intended to be a complete, atom-by-atom representation of poecillastrin B, for which a definitive public structure is unavailable.
Caption: Revised connectivity of the β-hydroxyaspartic acid residue.
Methodologies for Structural Elucidation
The structural determination and subsequent revision of the poecillastrin family of compounds relied on a suite of advanced analytical techniques. The causality behind these experimental choices lies in the need to unambiguously define stereochemistry and connectivity in a large, flexible molecule.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of poecillastrin B (typically in the microgram range) is dissolved in a deuterated solvent (e.g., CD3OD or DMSO-d6).
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Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher), often utilizing a cryogenically cooled probe to enhance sensitivity for mass-limited samples.
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1D ¹H and ¹³C NMR: To identify the types and number of protons and carbons.
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2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.
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2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a given spin system.
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2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
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2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton.
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Data Analysis: The collective data is meticulously analyzed to assemble the planar structure of the molecule piece by piece.
Experimental Protocol: Structural Revision via Chemical Degradation
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Selective Reduction: The ester linkage of the macrolide is selectively reduced using a mild reducing agent such as sodium borohydride (NaBH₄). This converts the ester carbonyl to a primary alcohol while leaving the amide and carboxylic acid functionalities intact.
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Acid Hydrolysis: The reduced product is then subjected to strong acid hydrolysis (e.g., 6 N HCl) to break all amide and ester bonds, liberating the constituent amino acids and other fragments.
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Marfey's Analysis: The absolute configuration of the resulting amino acid (in this case, a derivative of OHAsp) is determined using Marfey's method. This involves derivatizing the amino acid with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzing the resulting diastereomers by HPLC, comparing their retention times to authentic standards. This process was key to confirming the D-threo configuration of the OHAsp residue and, in conjunction with the reduction experiment, proving which carboxyl group was involved in the ester linkage.[2][3]
Conclusion and Future Outlook
Poecillastrin B stands as a compelling example of a potent, structurally intricate marine natural product. While its full chemical characterization remains an open chapter, the elucidation of its core structure and the critical revision of the OHAsp linkage have provided a solid foundation for future research. The challenges in obtaining sufficient quantities of this and related compounds underscore the pressing need for the development of a total synthesis. A successful synthetic route would not only confirm the absolute stereochemistry but also provide access to analogs for structure-activity relationship studies, paving the way for the potential development of a new class of anticancer agents. Further investigation into the biosynthesis of these macrolides may also provide alternative avenues for their production.
References
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Irie, R., Takada, K., Ise, Y., Ohtsuka, S., Okada, S., Gustafson, K. R., & Matsunaga, S. (2017). Structure Revision of Poecillastrin C and the Absolute Configuration of the β-Hydroxyaspartic Acid Residue. Organic Letters, 19(19), 5395–5397. [Link]
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Irie, R., Takada, K., Ise, Y., Ohtsuka, S., Okada, S., Gustafson, K. R., & Matsunaga, S. (2019). Structure Revision of Poecillastrin C and the Absolute Configuration of the β-Hydroxyaspartic Acid Residue. Organic letters, 19(19), 5395–5397. [Link]
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Takada, K., Choi, B. W., Rashid, M. A., Gamble, W. R., Cardellina, J. H., 2nd, Van, Q. N., Lloyd, J. R., McMahon, J. B., & Gustafson, K. R. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Journal of Natural Products, 70(3), 428–431. [Link]
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Irie, R., et al. (2018). Poecillastrin E, F, and G, cytotoxic chondropsin-type macrolides from a marine sponge Poecillastra sp. Request PDF. [Link]
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Takemoto, D., Takekawa, Y., van Soest, R. W., Fusetani, N., & Matsunaga, S. (2007). Poecillastrin D: a new cytotoxin of the chondropsin class from marine sponge Jaspis serpentina. Bioscience, Biotechnology, and Biochemistry, 71(11), 2697–2700. [Link]
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Takada, K., et al. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. SciSpace. [Link]
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Takemoto, D., et al. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. ResearchGate. [Link]
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Irie, R., et al. (2024). Synthetic Studies on Poecillastrin C: Synthesis of the C14-C35 Segment of the Macrolide Ring Model. ResearchGate. [Link]
